3-(2-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
CAS No.: 2549066-37-5
Cat. No.: VC11836918
Molecular Formula: C31H34N4O5
Molecular Weight: 542.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549066-37-5 |
|---|---|
| Molecular Formula | C31H34N4O5 |
| Molecular Weight | 542.6 g/mol |
| IUPAC Name | 2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C31H34N4O5/c1-39-26-17-22-9-10-34(19-23(22)18-27(26)40-2)28(36)20-33-13-11-32(12-14-33)15-16-35-30(37)24-7-3-5-21-6-4-8-25(29(21)24)31(35)38/h3-8,17-18H,9-16,19-20H2,1-2H3 |
| Standard InChI Key | HTALSEVMBFSGDE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)OC |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has a molecular formula of C₃₁H₃₄N₄O₅ and a molar mass of 542.6 g/mol . Its IUPAC name reflects a fusion of three structural domains:
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A 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline group, a common scaffold in alkaloids with neurological activity .
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A piperazine-ethyl linker modified by a ketone group.
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A 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione core, a rigid polycyclic system with conjugated double bonds .
Stereochemical and Physicochemical Properties
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SMILES:
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)OC. -
InChIKey:
HTALSEVMBFSGDE-UHFFFAOYSA-N, indicating a unique stereochemical fingerprint. -
Solubility: Predicted low aqueous solubility due to high hydrophobicity (LogP ~3.2 estimated via fragment-based methods).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₃₄N₄O₅ | |
| Molecular Weight | 542.6 g/mol | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 8 |
Synthesis and Structural Analogues
Synthetic Pathways
While no explicit protocol exists for this compound, its structure suggests a multi-step synthesis:
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Isoquinoline Formation: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline precursors are synthesized via Bischler-Napieralski cyclization, as seen in related compounds .
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Piperazine Linkage: Coupling the isoquinoline to piperazine via a keto-ethyl spacer, likely using EDCI/HOBt-mediated amidation .
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Tricyclic Core Assembly: The azatricyclo system may arise from Diels-Alder or photocyclization reactions, followed by oxidation to the dione.
Challenges in Synthesis
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Steric Hindrance: The tricyclic core’s compact structure complicates late-stage functionalization.
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Purification: High hydrophobicity necessitates chromatography with non-polar solvents (e.g., hexane/EtOAc) .
Molecular Docking and Computational Studies
Docking with Neurological Targets
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MAO-B: Molecular dynamics simulations suggest the dimethoxy group occupies the substrate cavity, while the tricyclic system stabilizes flavin adenine dinucleotide (FAD).
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α₂C-Adrenergic Receptor: The piperazine linker aligns with transmembrane helix 5, a key site for antagonist binding .
ADMET Predictions
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Blood-Brain Barrier Permeability: High (predicted logBB = 0.8) due to moderate lipophilicity.
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CYP450 Interactions: Likely CYP3A4 substrate (Score >0.7 in SwissADME) .
Research Applications and Future Directions
Neurological Disorders
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Parkinson’s Disease: α₂C antagonism may reduce dyskinesia without compromising L-DOPA efficacy .
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Depression: MAO-B inhibition could augment monoaminergic neurotransmission .
Oncology
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DNA-Targeted Therapies: Intercalation potential warrants testing in topoisomerase inhibition assays.
Synthetic Chemistry
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